molecular formula C7H10O2S B8331238 3-Methoxy-2-thiophenethanol

3-Methoxy-2-thiophenethanol

Cat. No. B8331238
M. Wt: 158.22 g/mol
InChI Key: NZKSYTBYRBICLU-UHFFFAOYSA-N
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Patent
US04058619

Procedure details

The compound is produced analogously to Example 1 from 11.4 g. (100 mmol) of 3-methoxythiophene, 45.5 ml. (about 100 mmol) of about 22% butyllithium solution (in hexane), 3.2 g. (100 mmol) of sulfur, and 8.05 g. (100 mmol) of chloroethanol. Bulb tube distillation at 0.04 torr (bath temperature: 118°-129°) yields the alcohol as a slightly yellow oil.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step Two
Quantity
100 mmol
Type
reactant
Reaction Step Three
Quantity
100 mmol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:7]=[CH:6][S:5][CH:4]=1.C([Li])CCC.[S].Cl[CH:15]([OH:17])[CH3:16]>>[CH3:1][O:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[CH2:16][CH2:15][OH:17] |^3:12|

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
COC1=CSC=C1
Step Two
Name
Quantity
100 mmol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
100 mmol
Type
reactant
Smiles
[S]
Step Four
Name
Quantity
100 mmol
Type
reactant
Smiles
ClC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound is produced analogously to Example 1 from 11.4 g
DISTILLATION
Type
DISTILLATION
Details
Bulb tube distillation at 0.04 torr (bath temperature: 118°-129°)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(SC=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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